Phenol, 2,6-dimethyl-, acetate

Description

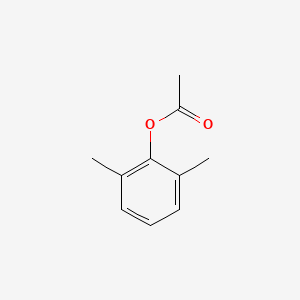

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2,6-dimethylphenyl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-7-5-4-6-8(2)10(7)12-9(3)11/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDDBRJGGGUMTQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00875992 | |

| Record name | PHENOL, 2,6-DIMETHYL-, ACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00875992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876-98-2 | |

| Record name | Phenol, 2,6-dimethyl-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=876-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2,6-dimethyl-, 1-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000876982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2,6-dimethyl-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | PHENOL, 2,6-DIMETHYL-, ACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00875992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-xylyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.712 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Pathways for Phenol, 2,6 Dimethyl , Acetate and Its Precursors

Strategies for the Acetylation of 2,6-Dimethylphenol (B121312)

The synthesis of Phenol (B47542), 2,6-dimethyl-, acetate (B1210297), also known as 2,6-dimethylphenyl acetate, primarily involves the acetylation of its precursor, 2,6-dimethylphenol. This transformation can be achieved through various synthetic strategies, ranging from direct acetylation with common acetylating agents to catalyst-mediated processes designed to enhance efficiency and selectivity.

A straightforward and common method for the synthesis of 2,6-dimethylphenyl acetate is the direct acetylation of 2,6-dimethylphenol using an acetylating agent. A typical laboratory-scale synthesis involves refluxing 2,6-dimethylphenol with acetic anhydride (B1165640). prepchem.com In one documented procedure, 2,6-dimethylphenol was refluxed with a molar excess of acetic anhydride for four hours. prepchem.com Following the reaction, the mixture is treated with ice and extracted with an organic solvent like methylene (B1212753) chloride. The organic phase is then washed with a dilute base to remove unreacted phenol and acidic impurities before being dried and concentrated to yield the acetate product. prepchem.com

Solvent- and catalyst-free conditions represent another approach to acetylation. mdpi.com These methods are advantageous from a green chemistry perspective, minimizing waste and avoiding the use of potentially toxic catalysts or solvents. While general in nature, these approaches can be applied to the acetylation of phenols like 2,6-dimethylphenol, often requiring elevated temperatures to drive the reaction to completion. mdpi.com

A detailed example of a direct acetylation procedure is provided in the table below.

| Reactant 1 | Reactant 2 | Conditions | Work-up Procedure | Product |

|---|---|---|---|---|

| 2,6-Dimethylphenol (0.82 mol) | Acetic Anhydride (1.64 mol) | Reflux for 4 hours | Poured onto ice, extracted with methylene chloride, washed with dilute NaOH solution, dried, and concentrated under reduced pressure. | 2,6-Dimethylphenyl acetate |

The use of catalysts in the acetylation of phenols can significantly influence reaction rates, yields, and selectivity. A variety of homogeneous and heterogeneous catalysts have been explored for this purpose. mdpi.com

Heterogeneous catalysts, such as nickel supported on silica (B1680970) (Ni/SiO₂), have been developed for the acetylation of phenols and other alcohols. arabjchem.org These solid-supported catalysts offer advantages like easy separation from the reaction mixture and potential for reusability. For instance, a 10% Ni/SiO₂ catalyst has been shown to be effective for the acetylation of various substituted phenols using acetic anhydride under mild reflux conditions. arabjchem.org

Another example of a heterogeneous catalyst is zinc chloride supported on alumina (B75360) (ZnCl₂@Al₂O₃). rsc.org This catalyst has been used for the regioselective ortho-C-acylation of phenols. rsc.org Interestingly, in a study using this catalyst system, 2,6-dimethylphenol was noted for its inability to produce a para-acylated product, which is expected due to the steric hindrance from the two methyl groups ortho to the hydroxyl group. rsc.org This highlights how the substrate's structure and the catalyst's nature work in concert to determine the reaction's outcome.

The choice of catalyst can be critical in achieving high yields and selectivity, particularly with sterically hindered phenols. The table below summarizes the influence of different catalysts on phenol acetylation.

| Catalyst | Acetylating Agent | Substrate Example | Key Findings | Reference |

|---|---|---|---|---|

| 10% Ni/SiO₂ | Acetic Anhydride | Phenols, Naphthols | Provides good conversions (50-80%) with 100% selectivity for the ester under mild liquid phase conditions. The catalyst is reusable. | arabjchem.org |

| ZnCl₂@Al₂O₃ | Carboxylic Acids | Phenolic Substrates | Promotes regioselective ortho-C-acylation. 2,6-dimethylphenol does not yield a para-acylated product under these conditions. | rsc.org |

| Various Lewis Acids (e.g., Sc(OTf)₃, TMSOTf) | Acid Anhydrides | Alcohols and Phenols | These catalysts can be highly active, but their application can be limited by cost or sensitivity to functional groups. | arabjchem.org |

Direct Acetylation Approaches and Reaction Conditions

Synthesis of Advanced Phenol, 2,6-dimethyl-, acetate Derivatives and Analogues

The core structure of 2,6-dimethylphenyl acetate can be modified at either the aromatic ring or the acetate moiety to generate a library of derivatives and analogues for various research applications.

In the context of creating more complex molecules, the 2,6-dimethylphenyl moiety can be incorporated into larger structures. For example, Friedel-Crafts acylation reactions have been used to introduce acyl groups onto 2,6-dimethylphenol, which can then be used to build more complex derivatives. mdpi.com While this functionalization occurs on the precursor, the resulting substituted phenol can then be acetylated to produce a functionalized 2,6-dimethylphenyl acetate derivative. Gold-catalyzed direct alkylation of aromatic rings with linear triflates without rearrangement has also been reported as a method for C-C bond formation. organic-chemistry.org

The acetate group of 2,6-dimethylphenyl acetate offers a reactive site for further chemical modification. A key strategy involves the synthesis of an activated precursor, such as chloro-acetic acid 2,6-dimethyl-phenyl ester. This intermediate can be prepared by reacting 2,6-dimethylphenol with chloroacetyl chloride. The chlorine atom on the acetyl group is a good leaving group, facilitating nucleophilic substitution reactions.

This allows for the introduction of a wide range of functional groups. For example, the chloro-acetylated intermediate can be reacted with various secondary amines, such as piperazine (B1678402), to create new acetamide (B32628) derivatives. orientjchem.orgresearchgate.net These derivatives can be further functionalized, for instance, by reacting the piperazine nitrogen with sulfonyl chlorides or benzyl (B1604629) chlorides to produce a diverse set of analogues. orientjchem.org

The table below outlines synthetic strategies for derivatization.

| Starting Material | Reagent | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| 2,6-Dimethylphenol | Chloroacetyl chloride | Acylation | Chloro-acetic acid 2,6-dimethyl-phenyl ester | |

| 2-Chloro-N-(2,6-dimethyl-phenyl)-acetamide | Potassium thiocyanide | Nucleophilic Substitution / Cyclization | 2-(2,6-Dimethyl-phenylamino)-thiazol-4-one | researchgate.net |

| N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide | Substituted Benzene (B151609) Sulfonyl Chlorides | Sulfonylation | N-(2,6-dimethylphenyl)-2-(4-(arylsulfonyl)piperazin-1-yl)acetamide | orientjchem.org |

| N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide | Substituted Benzyl Chlorides | Alkylation | N-(2,6-dimethylphenyl)-2-(4-(arylmethyl)piperazin-1-yl)acetamide | orientjchem.org |

Functionalization of the Aromatic Ring System

Investigations into Reaction Mechanisms of Formation

Understanding the mechanistic pathways involved in the formation of 2,6-dimethylphenyl acetate and its precursors is crucial for optimizing reaction conditions and predicting outcomes. The acetylation of phenols can proceed through different mechanisms depending on the reagents and catalysts used.

In acid-catalyzed acetylation, a plausible mechanism involves the activation of the acetylating agent, such as acetic anhydride, by the acid catalyst. For instance, with a catalyst like ZnCl₂@Al₂O₃, the Lewis acidic zinc ions can coordinate to a carbonyl oxygen of the acetic anhydride, increasing its electrophilicity. rsc.org The phenol's hydroxyl group then acts as a nucleophile, attacking the activated acetyl group. This is typically followed by the elimination of a proton and the catalyst to regenerate the active species and form the ester product.

A proposed mechanism for the acylation of phenols using a modified alumina catalyst involves the zinc ions supported on the alumina surface acting as Lewis acid sites. rsc.org These sites activate the acylating agent, facilitating the nucleophilic attack by the phenol.

In the case of reactions occurring on the aromatic ring, such as methylene substitution on phenols by dimethyl ether ions, the mechanism is thought to involve an attack on the electron-rich ring. core.ac.uk This leads to the addition of a methylene group with the loss of a proton from the ring. core.ac.uk While not a direct acetylation, this provides insight into the reactivity of the phenol ring itself. The steric hindrance from the methyl groups on 2,6-dimethylphenol plays a significant role in directing these types of reactions, favoring substitution at less hindered positions. core.ac.uk

Electrophilic Aromatic Substitution Mechanisms in Phenolic Acetates

Electrophilic aromatic substitution (EAS) is a fundamental reaction mechanism in organic chemistry, and it plays a crucial role in the modification of phenolic acetates. In this type of reaction, an electrophile attacks the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.commsu.edu The acetyl group in a phenolic acetate, such as phenyl acetate, influences the reactivity and regioselectivity of the EAS reaction.

Even though the acyl group is electron-withdrawing, the lone pair of electrons on the phenolic oxygen can be donated into the aromatic pi system. youtube.com This donation of electrons activates the benzene ring, making it more nucleophilic and susceptible to attack by electrophiles. youtube.com The activation is most pronounced at the ortho and para positions relative to the oxygen atom. youtube.comresearchgate.net

The mechanism of electrophilic aromatic substitution on a phenolic acetate generally proceeds through the following steps:

Activation of the Electrophile: In many cases, a Lewis acid catalyst is required to generate a more potent electrophile. masterorganicchemistry.comyoutube.com

Nucleophilic Attack: The activated aromatic ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. msu.eduyoutube.com The positive charge in this intermediate is delocalized over the aromatic ring and, significantly, onto the phenolic oxygen. This delocalization provides substantial stabilization, particularly when the attack occurs at the ortho or para positions. youtube.com

Deprotonation: A weak base removes a proton from the carbon atom that formed the bond with the electrophile. This step restores the aromaticity of the ring and yields the substituted product. masterorganicchemistry.commsu.eduyoutube.com

A classic example is the Fries rearrangement, where an aryl ester is converted to a hydroxy aryl ketone using a Lewis acid catalyst. byjus.com In this reaction, the acyl group migrates from the phenolic oxygen to the aromatic ring, proceeding via an electrophilic aromatic substitution mechanism where the acylium carbocation acts as the electrophile. byjus.com The regioselectivity of the Fries rearrangement is dependent on reaction conditions such as temperature and the solvent used. byjus.com Lower temperatures tend to favor the para-substituted product, while higher temperatures favor the ortho-substituted product. byjus.com

Radical Mechanisms in Photo-Fries Rearrangements

The Photo-Fries rearrangement is a photochemical reaction that converts a phenolic ester into hydroxy aryl ketones upon exposure to ultraviolet (UV) light, typically without the need for a catalyst. slideshare.netasianpubs.org This reaction proceeds through a radical mechanism, which is distinct from the ionic mechanism of the traditional Fries rearrangement. slideshare.net

The key steps in the Photo-Fries rearrangement are as follows:

Photochemical Excitation and Homolytic Cleavage: Upon absorption of UV light, the phenolic ester is promoted to an excited state. This excited molecule then undergoes homolytic cleavage of the ester bond, generating a phenoxy radical and an acyl radical. slideshare.net These radicals are initially formed within a "solvent cage". slideshare.netasianpubs.org

In-Cage Recombination: While inside the solvent cage, the radical pair can recombine in several ways. Recombination of the acyl radical at the ortho or para position of the phenoxy radical, followed by tautomerization (aromatization), leads to the formation of ortho- and para-hydroxy aryl ketones, which are the primary products of the rearrangement. slideshare.net

Out-of-Cage Reactions: If the radicals escape the solvent cage, they can undergo other reactions. The phenoxy radical can abstract a hydrogen atom from a neighboring molecule to form a phenol, which is a common byproduct. asianpubs.orgkoreascience.kr

The Photo-Fries rearrangement is considered a predominantly intramolecular free-radical process, which explains the formation of both ortho and para isomers. asianpubs.org The formation of phenol as a side product is evidence for the existence of free radicals that have escaped the solvent cage. asianpubs.org

Computational Elucidation of Reaction Pathways

Computational chemistry provides valuable insights into the mechanisms of chemical reactions, including the Fries rearrangement. Recent studies have utilized quantum chemical calculations to investigate the enzymatic catalysis of a reaction analogous to the Fries rearrangement.

For instance, the acyltransferase from Pseudomonas protegens (PpATase) has been shown to catalyze the transformation of 3-hydroxyphenyl acetate into 2',4'-dihydroxyacetophenone, which represents a biological version of the Fries rearrangement. researchgate.netnih.gov Computational studies on this enzyme-catalyzed reaction have proposed a detailed mechanism and energy profile. researchgate.netnih.gov

Key findings from these computational studies include:

The reaction begins with the acylation of the enzyme, which is a highly exothermic process. researchgate.netnih.gov

The subsequent transfer of the acetyl group back to the substrate is only slightly exothermic. researchgate.netnih.gov

A critical step in the proposed mechanism is the deprotonation of a carbon atom on the substrate, with a remote aspartate residue acting as the general base. researchgate.netnih.gov

Analysis of binding energies suggests that the enzyme can promote both intramolecular and intermolecular Fries-type rearrangements for a variety of compounds. researchgate.netnih.gov

These computational approaches, often referred to as the cluster approach, allow for the detailed examination of transition states and intermediates, providing a deeper understanding of the reaction pathway that is often difficult to obtain through experimental methods alone. researchgate.netnih.gov

Synthetic Approaches to 2,6-Dimethylphenol (Precursor)

2,6-Dimethylphenol, also known as 2,6-xylenol, is the immediate precursor for the synthesis of this compound. prepchem.com The industrial production of 2,6-dimethylphenol is primarily achieved through the methylation of phenol. wikipedia.org

A common industrial method involves the gas-phase reaction of phenol with methanol (B129727) at elevated temperatures in the presence of a solid acid catalyst. wikipedia.orggoogle.com This process is designed to be highly selective for methylation at the ortho positions of the phenol ring. google.com

Table 1: Catalytic Systems for the Synthesis of 2,6-Dimethylphenol

| Catalyst Composition | Reaction Conditions | Phenol Conversion Rate | Ortho-Selectivity | Catalyst Lifespan |

| Ferric oxide, indium oxide, silicon oxide, chromium oxide, calcium oxide, alkali metal oxide, and graphite | 280-400 °C, 0-1.5 MPa, liquid space velocity of 0.5-2.0 h⁻¹ | Up to 99% | Up to 97% | > 3000 hours |

Data sourced from a patented process. google.com

Another approach to synthesizing 2,6-dimethylphenol involves a dealkylation-rearrangement process. google.com In this method, 4-tert-butyl-2,6-dimethylphenol (B188804) is reacted with phenol in the presence of an acidic catalyst, such as sulfuric acid or toluene (B28343) sulfonic acid. google.com This reaction causes the tertiary butyl group to migrate from the 4-position of the dimethylphenol to the phenol, yielding 2,6-dimethylphenol and 4-tert-butylphenol. google.com The desired 2,6-dimethylphenol is then separated from the reaction mixture by distillation. google.com

The reaction of phenol with methanol can also be carried out in a fluidized bed reactor, which allows for continuous operation and efficient temperature control. researchgate.net This method often utilizes catalysts with high abrasive strength to withstand the conditions of the fluidized bed. researchgate.net

Advanced Spectroscopic and Analytical Characterization of Phenol, 2,6 Dimethyl , Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for elucidating the precise structure of "Phenol, 2,6-dimethyl-, acetate". By analyzing the magnetic properties of its atomic nuclei, detailed information about the connectivity and chemical environment of each atom can be obtained.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of "this compound" is anticipated to exhibit distinct signals corresponding to the different types of protons present in the molecule. Based on the analysis of structurally similar compounds, such as N-(2,6-dimethylphenyl)acetamide, the following proton signals are expected rsc.org:

Aromatic Protons: The protons on the phenyl ring are expected to appear in the aromatic region of the spectrum. Due to the substitution pattern, a complex multiplet is anticipated for the three aromatic protons rsc.org.

Methyl Protons (Aromatic): The two methyl groups attached to the phenyl ring are chemically equivalent and are expected to produce a single, sharp singlet. In a related compound, N-(2,6-dimethylphenyl)acetamide, these protons appear at approximately 2.22 ppm rsc.org.

Methyl Protons (Acetate): The methyl group of the acetate (B1210297) moiety is also expected to give a singlet. For N-(2,6-dimethylphenyl)acetamide, the corresponding acetamide (B32628) methyl protons appear at around 1.74 ppm rsc.org.

Table 1: Predicted ¹H NMR Chemical Shifts for Phenol (B47542), 2,6-dimethyl-, acetate

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | ~7.1-7.3 | Multiplet |

| Ar-CH₃ | ~2.2 | Singlet |

| O-CO-CH₃ | ~1.7 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For "this compound," the following signals are predicted based on data from analogous structures like N-(2,6-dimethylphenyl)acetamide rsc.org:

Carbonyl Carbon: The carbon atom of the carbonyl group in the acetate moiety is expected to resonate at a downfield chemical shift, typically around 170.90 ppm as seen in N-(2,6-dimethylphenyl)acetamide rsc.org.

Aromatic Carbons: The carbon atoms of the phenyl ring will appear in the aromatic region of the spectrum. The carbon attached to the oxygen (C-O) will be the most downfield of the aromatic carbons. The substituted carbons (C-CH₃) and the unsubstituted carbons will have distinct chemical shifts rsc.org.

Methyl Carbons: The carbon atoms of the two aromatic methyl groups and the acetate methyl group will appear at upfield chemical shifts rsc.org.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| C=O | ~171 |

| Ar-C-O | ~142 |

| Ar-C-CH₃ | ~136 |

| Ar-CH | ~129 |

| Ar-CH | ~128 |

| Ar-CH₃ | ~18 |

| O-CO-CH₃ | ~21 |

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis

FTIR spectroscopy is employed to identify the functional groups present in "this compound" by measuring the absorption of infrared radiation. The spectrum of the related compound, N-(2,6-dimethylphenyl)acetamide, shows characteristic absorption bands that can be extrapolated to the target molecule. Key expected vibrational frequencies include rsc.org:

C=O Stretching: A strong absorption band corresponding to the stretching vibration of the carbonyl group in the ester functionality is expected. In N-(2,6-dimethylphenyl)acetamide, this appears around 1654 cm⁻¹ rsc.org.

C-O Stretching: The C-O stretching vibrations of the ester group will also be present.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the phenyl ring typically appear in the region of 1600-1450 cm⁻¹ rsc.org.

C-H Stretching: The C-H stretching vibrations of the aromatic and methyl groups are expected in the 3100-2850 cm⁻¹ region.

Table 3: Predicted FTIR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (Ester) | ~1735 | Strong |

| C-O (Ester) | ~1200 | Strong |

| Aromatic C=C | 1600-1450 | Medium to Weak |

| Aromatic C-H | 3100-3000 | Medium |

| Aliphatic C-H | 3000-2850 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital technique for determining the molecular weight and elucidating the fragmentation pathways of "this compound". The molecular formula of this compound is C₁₀H₁₂O₂ with a molecular weight of 164.20 g/mol nist.gov.

In the mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to the molecular weight. The fragmentation pattern would likely involve the loss of characteristic neutral fragments. For instance, the cleavage of the ester group could lead to the loss of a ketene (B1206846) molecule (CH₂=C=O, 42 Da) or an acetyl radical (CH₃CO•, 43 Da) rsc.org.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition of a molecule savemyexams.com. For "this compound" (C₁₀H₁₂O₂), the theoretical exact mass can be calculated with high precision. This technique is invaluable for confirming the molecular formula and distinguishing it from other compounds with the same nominal mass savemyexams.com. For example, in the study of DOPO-substituted bisphenol derivatives, HRMS was used to confirm the calculated mass of the synthesized compounds with high accuracy mdpi.com.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and By-product Identification

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary tool for the analysis of 2,6-dimethylphenyl acetate, offering high separation efficiency and definitive molecular identification. unodc.org This hyphenated technique is instrumental in determining the purity of the compound and identifying any by-products that may have formed during its synthesis. escholarship.orghpst.cz

In a typical GC-MS analysis, the sample is vaporized and separated on a capillary column, such as a 5% phenyl/95% methyl silicone column. unodc.org The retention time (RT), the time it takes for the compound to travel through the column, is a key identifier. For instance, in a study analyzing various organic compounds, different phenols and their derivatives showed distinct retention times under specific temperature programs. nih.govnih.gov

Following separation by GC, the molecules are ionized, commonly through electron ionization (EI) at 70 eV, and the resulting fragments are analyzed by the mass spectrometer. The mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for its unambiguous identification by comparing it to spectral libraries like the NIST/EPA/NIH Mass Spectral Database. plos.org For 2,6-dimethylphenyl acetate, the mass spectrum would be characterized by a molecular ion peak corresponding to its molecular weight and specific fragment ions resulting from the cleavage of the ester bond and fragmentation of the aromatic ring.

The quantitative analysis of the GC-MS data allows for the determination of the purity of 2,6-dimethylphenyl acetate by comparing the peak area of the main compound to the total area of all detected peaks. iiste.org This method is also highly effective for identifying and quantifying by-products. Common by-products in the synthesis of phenolic acetates might include unreacted 2,6-dimethylphenol (B121312), acetic anhydride (B1165640), and products of side reactions such as the formation of other esters or degradation products. researchgate.net The ability to detect and identify these impurities is critical for quality control in both research and industrial settings.

Below is a representative table of potential compounds that could be identified in a GC-MS analysis of a sample containing 2,6-dimethylphenyl acetate, including potential starting materials and by-products.

| Compound Name | Potential Role | Typical GC Retention Time Range (min) | Key Mass Spectral Fragments (m/z) |

| This compound | Main Compound | 10-15 | 164 (M+), 122, 91, 77 |

| Phenol, 2,6-dimethyl- | Starting Material | 8-12 | 122 (M+), 107, 91, 77 |

| Acetic Anhydride | Reagent | 2-5 | 102 (M+), 60, 43 |

| Phenol | Potential Impurity | 6-9 | 94 (M+), 66, 65 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic structure of 2,6-dimethylphenyl acetate. This method measures the absorption of UV and visible light by the molecule, which corresponds to the promotion of electrons from lower energy ground states to higher energy excited states. rsc.org The resulting spectrum provides insights into the electronic transitions and the extent of conjugation within the molecule.

The UV-Vis spectrum of 2,6-dimethylphenyl acetate is expected to show characteristic absorption bands arising from π → π* transitions within the benzene (B151609) ring. The position and intensity of these bands are influenced by the substituents on the aromatic ring. The acetyl group (-OCOCH3) and the two methyl groups (-CH3) can cause shifts in the absorption maxima (λmax) compared to unsubstituted benzene. These shifts, known as bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths) shifts, provide information about the electronic effects of the substituents.

For substituted phenols and their derivatives, typical π→π* transitions occur in the UV region. For example, some phenolic compounds exhibit absorption maxima around 270-280 nm. The solvent used for the analysis can also influence the position of the absorption bands. researchgate.net

A hypothetical UV-Vis absorption data table for 2,6-dimethylphenyl acetate in a common solvent like ethanol (B145695) is presented below.

| Solvent | λmax 1 (nm) | Molar Absorptivity (ε1) (L mol⁻¹ cm⁻¹) | λmax 2 (nm) | Molar Absorptivity (ε2) (L mol⁻¹ cm⁻¹) | Electronic Transition |

| Ethanol | ~220 | ~8000 | ~270 | ~1500 | π → π* |

Analysis of the UV-Vis spectrum can reveal information about the conjugation in the molecule. While the acetyl group is not directly conjugated with the aromatic ring in the same way a carbonyl group would be in a ketone, its electronic influence can still be observed. The presence of multiple absorption bands and their intensities can be correlated with theoretical calculations to understand the electronic structure more deeply. researchgate.net

X-ray Diffraction (XRD) for Solid-State Structural Determination

For a successful XRD analysis, a single crystal of the compound is required. The crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a unique diffraction pattern of spots. The intensities and positions of these spots are used to calculate the electron density map of the molecule, from which the atomic positions can be determined. rsc.org

The crystal structure of 2,6-dimethylphenyl acetate would reveal the planarity of the benzene ring and the orientation of the acetate and methyl groups relative to the ring. It would also provide precise measurements of all bond lengths and angles. For instance, the C-O and C=O bond lengths in the ester group, and the C-C bond lengths in the aromatic ring can be determined with high accuracy.

Below is a table summarizing the kind of crystallographic data that would be obtained from an XRD analysis of 2,6-dimethylphenyl acetate.

| Parameter | Description | Expected Value/Information |

| Crystal System | The symmetry of the unit cell. | e.g., Monoclinic, Orthorhombic |

| Space Group | The specific symmetry elements of the crystal. | e.g., P2₁/c |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the unit cell. | e.g., a = 8.5 Å, b = 10.2 Å, c = 12.1 Å, β = 95° |

| Bond Lengths (Å) | The distances between bonded atoms. | C-C (aromatic) ~1.39 Å, C-O ~1.40 Å, C=O ~1.21 Å |

| Bond Angles (°) | The angles between three connected atoms. | C-O-C ~118°, O-C=O ~124° |

| Torsion Angles (°) | The dihedral angles defining the conformation. | Defines the orientation of the acetate group. |

Furthermore, the analysis of the crystal packing can reveal intermolecular interactions, such as van der Waals forces or C-H···π interactions, which stabilize the crystal structure. researchgate.net This information is crucial for understanding the physical properties of the solid material.

Hyphenated Chromatographic Techniques for Separation and Identification (e.g., HPLC-UV/MS)

Hyphenated chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis and Mass Spectrometry detectors (HPLC-UV/MS), are powerful tools for the analysis of 2,6-dimethylphenyl acetate, especially in complex mixtures or for trace-level detection. mdpi.commdpi.com These methods offer excellent separation capabilities and provide dual detection for robust identification and quantification. upce.czadvion.com

In an HPLC-UV/MS system, the sample is first separated by HPLC, typically on a reverse-phase column like a C18 column. nih.gov The mobile phase, often a mixture of acetonitrile (B52724) and water with a modifier like formic acid or ammonium (B1175870) acetate for MS compatibility, is chosen to achieve optimal separation of the target analyte from other components in the sample. upce.czsielc.com

As the separated components elute from the column, they pass through a UV-Vis detector, which provides a chromatogram based on the absorbance at a specific wavelength. nih.gov For 2,6-dimethylphenyl acetate, the UV detector would be set to one of its absorption maxima (e.g., ~270 nm) to ensure high sensitivity. This provides quantitative information based on the peak area.

Following the UV detector, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for LC-MS, as it is a soft ionization method that typically produces the molecular ion ([M+H]⁺ or [M+Na]⁺ in positive mode, or [M-H]⁻ in negative mode), which confirms the molecular weight of the compound. upce.cz Further fragmentation in the mass spectrometer (MS/MS) can be used to obtain structural information, similar to GC-MS, thus confirming the identity of the compound. mdpi.com

The combination of retention time from HPLC, UV spectrum, and mass spectral data provides a very high degree of confidence in the identification and quantification of 2,6-dimethylphenyl acetate. advion.com This is particularly useful in metabolism studies, environmental analysis, or for quality control of complex formulations.

A summary of a typical HPLC-UV/MS method for 2,6-dimethylphenyl acetate is presented in the table below.

| Parameter | Condition/Setting |

| HPLC Column | C18 reverse-phase (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (gradient elution) |

| Flow Rate | 1.0 mL/min |

| UV Detection Wavelength | 270 nm |

| MS Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| MS Scan Range | m/z 100-500 |

| Expected [M+H]⁺ ion | m/z 165.09 |

Chemical Reactivity, Reaction Mechanisms, and Structure Reactivity Relationships of Phenol, 2,6 Dimethyl , Acetate

Hydrolysis and Transesterification Reactions

The ester linkage in 2,6-dimethylphenyl acetate (B1210297) is susceptible to hydrolysis, a reaction that cleaves the ester to yield 2,6-dimethylphenol (B121312) and acetic acid. This process can be catalyzed by either acids or bases. smolecule.com Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In basic hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon. The steric hindrance from the two ortho-methyl groups can influence the rate of hydrolysis compared to less substituted phenyl acetates.

Transesterification is another key reaction of 2,6-dimethylphenyl acetate, involving the exchange of its acetyl group with another alcohol. This equilibrium-driven process is also catalyzed by acids or bases. wikipedia.org The general mechanism involves the nucleophilic attack of an alcohol on the carbonyl carbon of the ester, leading to a tetrahedral intermediate that can then collapse to form a new ester and 2,6-dimethylphenol. wikipedia.org The efficiency of transesterification can be influenced by the nature of the incoming alcohol and the reaction conditions employed. For instance, the use of microporous materials containing a Group IV metal has been explored as a heterogeneous catalyst for transesterification reactions involving aryl carboxylates. google.com

Enzymes, particularly lipases, can also catalyze the hydrolysis and transesterification of esters like 2,6-dimethylphenyl acetate, often with high selectivity. researchgate.netsioc-journal.cn

Electrophilic Aromatic Substitution Reactions of the Aromatic Ring

The aromatic ring of 2,6-dimethylphenyl acetate can undergo electrophilic aromatic substitution (EAS) reactions, where an electrophile replaces a hydrogen atom on the ring. dalalinstitute.com The acetate group (-OAc) is an ortho-, para-directing deactivator, while the two methyl groups are ortho-, para-directing activators. The interplay of these substituent effects, along with the steric hindrance from the methyl groups, dictates the regioselectivity of the substitution.

A notable example is the chlorination of 2,6-dimethylphenyl acetate with molecular chlorine in acetic acid. rsc.org Studies have shown that the rates and products of this reaction are complex, with "abnormal" reaction paths, likely involving electrophilic attack at an activated 'ipso'-position (the carbon atom bearing the substituent), playing a significant role. rsc.org Generally, in EAS reactions, the electrophile attacks the π-electron system of the aromatic ring to form a resonance-stabilized carbocation, known as an arenium ion, which then loses a proton to restore aromaticity. dalalinstitute.com The steric hindrance from the two methyl groups in 2,6-dimethylphenyl acetate would be expected to disfavor substitution at the positions ortho to the acetate group (which are also the methyl-substituted positions).

Radical Reactions Involving the Acetate Moiety

The acetate group of 2,6-dimethylphenyl acetate can be involved in radical reactions. For instance, the 2,6-dimethylphenyl radical can be generated from the reduction of the corresponding diazonium salt. researchgate.net While this specific radical is noted for its steric hindrance preventing it from binding to surfaces as other aryl radicals do, it highlights the potential for radical generation from related precursors. researchgate.net The photolysis of aryl alkanoates like 2,6-dimethylphenyl acetate can also proceed through radical pathways. researchgate.net

Oxidative Coupling Reactions of Related Phenols and their Acetates

While direct oxidative coupling of 2,6-dimethylphenyl acetate itself is less common, the corresponding phenol (B47542), 2,6-dimethylphenol, readily undergoes oxidative coupling reactions. These reactions, often employing catalysts like copper salts or metal oxides such as lead dioxide (PbO2), can lead to the formation of polymers, specifically poly(2,6-dimethyl-1,4-phenylene oxide) (PPO), or diphenoquinones. sci-hub.st The oxidation of 2,6-dimethylphenol with PbO2 in acetic acid, for example, yields primarily the diphenoquinone (B1195943) and some benzoquinone. sci-hub.st

The synthesis of polyphenylene oxides incorporating other functionalities can be achieved through the copolymerization of 2,6-dimethylphenol with substituted bisphenols. mdpi.comresearchgate.net This process typically involves an oxidative polymerization mechanism. mdpi.comresearchgate.net

Rearrangement Reactions (e.g., Fries Rearrangement)

Phenolic esters like 2,6-dimethylphenyl acetate are known to undergo the Fries rearrangement, an important reaction for the synthesis of hydroxyaryl ketones. sigmaaldrich.com This reaction can be promoted by Lewis acids (e.g., AlCl3) or Brønsted acids and can also occur under photochemical conditions (photo-Fries rearrangement). sigmaaldrich.comkoreascience.kr The Fries rearrangement is typically ortho- and para-selective. sigmaaldrich.com

For 2,6-dimethylphenyl acetate, the ortho positions are blocked by the methyl groups, so the rearrangement would be expected to yield the para-acylated product, 4-hydroxy-3,5-dimethylacetophenone. The mechanism can be either intramolecular or intermolecular, depending on the reaction conditions. spcmc.ac.in Zeolite catalysts have been investigated for the Fries rearrangement of substituted phenyl acetates, including dimethylphenyl acetates, offering a more environmentally benign alternative to traditional acid catalysts. researchgate.netrsc.org

The photo-Fries rearrangement of 2,6-dimethylphenyl acetate has also been studied. koreascience.kr Irradiation of this compound can lead to the formation of rearranged products. koreascience.kr

Influence of Substituents on Reaction Pathways, Kinetics, and Regioselectivity

The substituents on the phenyl ring of 2,6-dimethylphenyl acetate have a profound influence on its reactivity. The two ortho-methyl groups exert significant steric hindrance, which can affect the rates of reactions at the ester carbonyl group, such as hydrolysis and transesterification. This steric crowding also plays a crucial role in directing the regioselectivity of electrophilic aromatic substitution reactions, favoring substitution at the less hindered para position.

Studies on related N-(2,6-dimethylphenyl) amides have shown that substituents on the phenyl ring influence crystal packing and intermolecular interactions, which can also have an impact on reactivity in the solid state. The size of substituents can affect rotational barriers around bonds, which can be a determining factor in the stereochemical outcome of certain reactions. acs.org

Below is a table summarizing the influence of the 2,6-dimethyl substitution pattern on various reactions.

| Reaction | Influence of 2,6-Dimethyl Substituents | Expected Major Product(s) |

| Hydrolysis | Steric hindrance may affect the reaction rate compared to unsubstituted phenyl acetate. | 2,6-Dimethylphenol and Acetic Acid smolecule.com |

| Transesterification | Steric hindrance can influence the rate of exchange with other alcohols. | A new ester and 2,6-Dimethylphenol wikipedia.org |

| Electrophilic Aromatic Substitution | Steric hindrance at ortho positions directs substitution to the para position. The methyl groups activate the ring, while the acetate group deactivates it. | Para-substituted 2,6-dimethylphenyl acetate |

| Fries Rearrangement | Ortho positions are blocked, leading to exclusive para-rearrangement. | 4-Hydroxy-3,5-dimethylacetophenone researchgate.netrsc.org |

Applications in Advanced Chemical Synthesis and Catalysis Research

Role as a Synthetic Intermediate for Complex Organic Molecules

Phenol (B47542), 2,6-dimethyl-, acetate (B1210297), also known as 2,6-dimethylphenyl acetate, serves as a crucial building block in the synthesis of more complex organic structures. Its inherent chemical functionalities—the acetate ester and the substituted aromatic ring—provide reactive sites for a variety of chemical transformations. The strategic placement of the methyl groups on the phenyl ring influences the regioselectivity of subsequent reactions, making it a valuable intermediate in targeted organic synthesis.

The synthesis of 2,6-dimethylphenyl acetate itself is a straightforward process. A common laboratory-scale synthesis involves the refluxing of 2,6-dimethylphenol (B121312) with acetic anhydride (B1165640). prepchem.com The reaction mixture is then typically poured onto ice and extracted to isolate the desired product. prepchem.com

Building Blocks for Polymeric Materials (e.g., polyphenylene ether resins)

Phenol, 2,6-dimethyl-, acetate is a key precursor in the production of low-molecular-weight poly(2,6-dimethyl-1,4-phenylene oxide) (PPO), also referred to as polyphenylene ether (PPE). These polymers are known for their excellent thermal stability, high glass transition temperatures, and low dielectric loss, making them suitable for applications such as high-frequency copper clad laminates. researchgate.net

One method to produce low molecular weight PPE involves the redistribution or depolymerization of high molecular weight PPE in the presence of various phenolic derivatives, including 2,6-dimethylphenyl acetate. researchgate.net This redistribution reaction is considered a direct strategy for obtaining low molecular weight PPE. researchgate.net The resulting telechelic PPO oligomers can possess reactive end groups, allowing for further modification and incorporation into copolymer structures. researchgate.netmdpi.com For instance, telechelic poly(2,6-dimethyl-1,4-phenylene ether) segments with specific end groups can be used in polycondensation reactions with diols to create polyether-ester copolymers with tunable glass transition temperatures. researchgate.net

The synthesis of specialty PPO derivatives often involves the copolymerization of 2,6-dimethylphenol with functionalized monomers. mdpi.comresearchgate.net These monomers can be synthesized in multi-step procedures that may utilize 2,6-dimethylphenol as a starting material, which is closely related to 2,6-dimethylphenyl acetate. mdpi.comresearchgate.net

Table 1: Properties of Polyphenylene Ether (PPE) Resins

| Property | Value |

| Glass Transition Temperature | High (e.g., 225 °C for high molecular weight PPE) |

| Dielectric Loss | Low (e.g., 0.0007) |

| Water Absorption | Low |

| Heat Resistance | High |

This table summarizes key properties of PPE resins, for which 2,6-dimethylphenyl acetate can be a precursor.

Precursors for Novel Phenolic Derivatives with Specific Reactivity Profiles

The structure of this compound lends itself to the synthesis of a variety of novel phenolic derivatives. The acetyl group can be hydrolyzed to regenerate the phenol, which can then undergo further reactions. The methyl groups at the 2 and 6 positions direct subsequent electrophilic substitutions to the para position, and to a lesser extent, the ortho positions if one were available.

For example, 2,6-dimethylphenol, the parent phenol of the acetate, is used in Friedel-Crafts acylation reactions with various acyl chlorides to form ketone derivatives. mdpi.comresearchgate.net These ketones can then be used in condensation reactions to produce more complex bisphenol derivatives. mdpi.comresearchgate.net These tailored phenolic compounds can be designed to have specific reactivity profiles for applications in polymer chemistry and other areas of organic synthesis. mdpi.comresearchgate.net

Furthermore, the directed C-H functionalization of phenols is a significant area of research for creating valuable molecules. rsc.org While direct C-H silylation of phenyl acetates has been explored, the use of directing groups allows for selective functionalization at the ortho position. nih.gov This highlights the potential for developing highly specific reactivity profiles starting from simple phenolic acetates like the 2,6-dimethyl substituted variant.

Catalytic Roles and Applications in Organic Transformations

Beyond its role as a synthetic building block, this compound and its derivatives are involved in various catalytic processes, either as part of a catalyst structure or as a co-catalyst that influences the reaction outcome.

This compound as a Catalyst Precursor or Ligand in Metal-Catalyzed Reactions

While direct use of this compound as a ligand is not extensively documented, the 2,6-dimethylphenyl moiety is a common structural motif in ligands for metal-catalyzed reactions. The steric bulk provided by the two methyl groups can significantly influence the coordination environment of the metal center, thereby affecting the catalyst's activity and selectivity.

For instance, N-heterocyclic carbene (NHC) ligands bearing 2,6-dimethylphenyl substituents have been used in copper(I) and ruthenium-catalyzed reactions. beilstein-journals.orguliege.be In some cases, the presence of these bulky substituents is crucial for achieving high catalytic efficiency by preventing catalyst deactivation pathways. uliege.be Similarly, palladium complexes with ligands containing the 2,6-dimethylphenyl group have been investigated as precatalysts for cross-coupling reactions. nsf.govuvic.ca The steric demand of this group can lead to increased catalyst activity. nsf.gov

The synthesis of certain metal complexes for catalysis, such as zinc complexes used in the copolymerization of epoxides and carbon dioxide, involves ligands derived from 2,6-dimethylphenylamine. google.com While not directly this compound, this demonstrates the utility of the 2,6-dimethylphenyl scaffold in designing effective catalysts.

Co-catalytic Effects in Polymerization Processes and Other Reactions

In the context of polymerization, additives can significantly influence the catalytic process. While specific co-catalytic effects of this compound are not widely reported, related phenolic compounds and their derivatives can play a role. For example, in the oxidative coupling polymerization of 2,6-dimethylphenol to form PPO, the reaction is catalyzed by copper complexes, and various amines are often used as co-ligands or activators. mdpi.comresearchgate.net

The broader family of phenols and their esters can influence catalytic cycles. For instance, in certain palladium-catalyzed reactions, the choice of ligand and additives is critical for the in situ generation of the active catalyst. chemrxiv.org

Table 2: Examples of Metal-Catalyzed Reactions Utilizing 2,6-Dimethylphenyl-Containing Ligands

| Reaction Type | Metal | Ligand Type Containing 2,6-Dimethylphenyl Moiety |

| Cross-Coupling | Palladium | Phosphines, Diazabutadienes |

| Polymerization | Cobalt, Nickel, Iron | Bis(imino)pyridines, α-Diimines |

| Ring-Opening Metathesis Polymerization | Ruthenium | N-Heterocyclic Carbenes |

| Cycloaddition | Copper | N-Heterocyclic Carbenes |

This table provides examples of catalytic reactions where the 2,6-dimethylphenyl structural unit, a key feature of this compound, is incorporated into the catalyst's ligand system.

Environmental Fate and Degradation Mechanisms Academic Perspective

Mechanisms of Photocatalytic Degradation in Aqueous Systems

Photocatalytic degradation is a promising advanced oxidation process for the removal of persistent organic pollutants from water. While direct studies on Phenol (B47542), 2,6-dimethyl-, acetate (B1210297) are limited, extensive research on its hydrolysis product, 2,6-dimethylphenol (B121312) (2,6-DMP), provides significant insights into potential degradation mechanisms. It is anticipated that the initial step in the environmental degradation of Phenol, 2,6-dimethyl-, acetate is the hydrolysis of the ester bond to yield 2,6-dimethylphenol and acetic acid. smolecule.com Following this, the photocatalytic degradation of the resulting 2,6-DMP would proceed.

Several photocatalytic systems have been investigated for the degradation of 2,6-DMP. who.intresearchgate.netnih.gov Titanium dioxide (TiO2) is a commonly used photocatalyst that, under UV radiation, generates highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents. who.intresearchgate.net The degradation of 2,6-DMP in the presence of TiO2 has been described by a pseudo-first-order kinetic model. who.intnih.gov

The efficiency of this process can be significantly enhanced by the addition of other agents. For instance, the presence of hydrogen peroxide (H2O2) in a UV/TiO2 system can increase the degradation rate of 2,6-DMP substantially. who.intnih.gov In one study, the addition of 10⁻² M H2O2 to a TiO2 suspension improved the degradation of 2,6-DMP from 70% to 100% within three hours. who.intnih.gov

Iron (III) ions also play a crucial role in enhancing photocatalytic degradation. In a UV/TiO2-Fe(III) system, a degradation percentage of 90% was achieved under optimal conditions, compared to 57% in the UV/TiO2 system alone. who.int The mechanism in the presence of Fe(III) is not solely reliant on hydroxyl radicals; an interaction between Fe(III) in its excited state and 2,6-DMP leads to the formation of a 2,6-dimethylphenoxyl radical. who.intgoogle.com The most active iron species in this process, Fe(OH)²⁺, is predominant in a pH range of 2.5–3.5. who.intnih.gov

Natural iron oxides (NIO) in the presence of oxalate (B1200264) under UV irradiation have also been shown to be effective for 2,6-DMP degradation. nih.gov The degradation is dependent on the formation of dissolved and adsorbed Fe-oxalate complexes. nih.gov The optimal pH for this system is between 3 and 4. nih.gov

The photocatalytic degradation of ethyl acetate has also been studied using a Z-scheme Au–TiO2@NH2-UiO-66 heterojunction, which produces strong oxidative species like photogenerated holes, superoxide (B77818) radicals (˙O²⁻), and hydroxyl radicals (˙OH) to mineralize the compound. rsc.org

Table 1: Photocatalytic Degradation Systems for 2,6-dimethylphenol (2,6-DMP)

| Photocatalytic System | Enhancing Agents | Key Findings | Reference |

|---|---|---|---|

| UV/TiO₂ | - | Follows pseudo-first-order kinetics. | who.intnih.gov |

| UV/TiO₂/H₂O₂ | Hydrogen Peroxide | Increased degradation from 70% to 100% in 3 hours. | who.intnih.gov |

| UV/TiO₂/Fe(III) | Iron (III) ions | Increased degradation from 57% to 90%. | who.int |

Microbial Degradation Pathways and Biochemical Mechanisms of Related Compounds

The biodegradation of this compound is expected to begin with the enzymatic hydrolysis of the ester bond, releasing 2,6-dimethylphenol (2,6-DMP). While specific microbial degradation pathways for the acetate compound are not well-documented, the subsequent degradation of 2,6-DMP has been a subject of study.

Several bacterial strains have been identified that can degrade 2,6-DMP. For example, Mycobacterium neoaurum B5-4 has been shown to utilize 2,6-DMP as its sole carbon source for growth. researchgate.net This bacterium can degrade 2,6-DMP at concentrations ranging from 1 to 500 mg/L. researchgate.net The proposed metabolic pathway in M. neoaurum B5-4 involves the initial conversion of 2,6-DMP to 2,6-dimethyl-hydroquinone and then to 2,6-dimethyl-3-hydroxy-hydroquinone through two consecutive hydroxylations. researchgate.net This is followed by the ortho-cleavage of the aromatic ring to produce 2,4-dimethyl-3-hydroxymuconic acid, which is further transformed into citraconate and subsequently enters the TCA cycle. researchgate.net

The initial step in this degradation pathway is catalyzed by a two-component flavin-dependent monooxygenase system, MpdAB. The genes mpdA and mpdB are responsible for this initial hydroxylation.

The fungicide metalaxyl, which contains a 2,6-dimethylphenyl group, also undergoes microbial degradation. Studies have shown that Aspergillus wentii can degrade metalaxyl, with one of the initial steps being the formation of N-(2,6-dimethylphenyl)-N-(2'-methoxyl-acetyl)alanine (metalaxyl acid) through ester hydrolysis. researchgate.netekb.eg This further supports the hypothesis that the initial degradation step for this compound would be the cleavage of the ester bond.

Abiotic Degradation Processes and Kinetics

Abiotic degradation refers to the breakdown of chemical compounds through non-biological processes such as hydrolysis and photolysis.

A primary abiotic degradation pathway for this compound is likely hydrolysis. The ester bond in the molecule can be hydrolyzed under either acidic or basic conditions to yield 2,6-dimethylphenol and acetic acid. smolecule.com This process is a key initial step that makes the compound more susceptible to further degradation. smolecule.com

The resulting 2,6-dimethylphenol is not expected to undergo further hydrolysis due to the absence of other hydrolyzable functional groups. nih.gov However, it is susceptible to photooxidation. In laboratory experiments, the photooxidation half-life for 2,6-dimethylphenol in water has been determined. nih.gov The vapor-phase reaction of 2,6-dimethylphenol with photochemically-produced hydroxyl radicals has a calculated atmospheric half-life of about 5.8 hours. nih.gov It can also react with atmospheric nitrate (B79036) radicals, particularly during nighttime in urban areas. nih.gov

Identification and Characterization of Degradation Products and Intermediates

The identification of degradation products is crucial for understanding the complete environmental fate of a compound. For this compound, the primary initial degradation products are expected to be 2,6-dimethylphenol and acetic acid resulting from hydrolysis. smolecule.com

Further degradation of 2,6-dimethylphenol leads to a variety of intermediates. In photocatalytic degradation processes, one of the identified products is the 2,6-dimethylphenoxyl radical . who.intgoogle.com The degradation of 2,6-dimethylphenol promoted by iron(III) has been shown to produce 3,3',5,5'-tetramethyldiphenoquinone , a DMP dimer , and 2,6-dimethylbenzoquinone . researchgate.net

In the context of microbial degradation by Mycobacterium neoaurum B5-4, the following intermediate metabolites of 2,6-DMP have been identified researchgate.net:

2,6-dimethyl-hydroquinone

2,6-dimethyl-3-hydroxy-hydroquinone

2,4-dimethyl-3-hydroxymuconic acid

Citraconate

These intermediates are part of a pathway that ultimately leads to their incorporation into the central metabolic TCA cycle. researchgate.net

For the related fungicide metalaxyl, microbial degradation by Aspergillus wentii has been shown to produce metabolites such as N-(2,6-dimethylphenyl)-N-(hydroxyacetyl) alanine (B10760859) methyl ester and N-(2,6-dimethylphenyl)-N-ethyl-2-hydroxyacetamide . ekb.eg

Table 2: List of Compounds Mentioned

| Compound Name | Synonym(s) |

|---|---|

| This compound | 2,6-dimethylphenyl acetate |

| 2,6-dimethylphenol | 2,6-DMP, 2,6-Xylenol |

| Acetic acid | - |

| 4-bromo-2,6-dimethylphenyl acetate | - |

| 4-bromo-2,6-dimethylphenol | - |

| Titanium dioxide | TiO₂ |

| Hydrogen peroxide | H₂O₂ |

| 2,6-dimethylphenoxyl radical | - |

| 3,3',5,5'-tetramethyldiphenoquinone | - |

| 2,6-dimethylbenzoquinone | - |

| 2,6-dimethyl-hydroquinone | - |

| 2,6-dimethyl-3-hydroxy-hydroquinone | - |

| 2,4-dimethyl-3-hydroxymuconic acid | - |

| Citraconate | - |

| Metalaxyl | - |

| N-(2,6-dimethylphenyl)-N-(2'-methoxyl-acetyl)alanine | Metalaxyl acid |

| N-(2,6-dimethylphenyl)-N-(hydroxyacetyl) alanine methyl ester | - |

| N-(2,6-dimethylphenyl)-N-ethyl-2-hydroxyacetamide | - |

Future Research Directions and Emerging Areas for Phenol, 2,6 Dimethyl , Acetate

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of 2,6-dimethylphenyl acetate (B1210297) often involves the acylation of 2,6-dimethylphenol (B121312) with acetic anhydride (B1165640). prepchem.com While effective, this method can require elevated temperatures and produce byproducts. Future research is increasingly focused on developing more sustainable and efficient synthetic pathways.

One promising area is the exploration of greener catalysts and reaction conditions. For instance, the use of magnetically recyclable nanocatalysts, such as silica-coated ferrite (B1171679) magnetite-K10 montmorillonite, has been shown to facilitate the acylation of phenols under solvent-free conditions, offering a more environmentally friendly alternative. rsc.org Further investigation into solid acid catalysts and enzymatic processes could lead to even milder reaction conditions and higher atom economy. scentspiracy.comacs.org The development of one-pot syntheses, where multiple reaction steps are carried out in a single reactor, also represents a key strategy for improving efficiency and reducing waste. diva-portal.org

Exploration of Undiscovered Catalytic Applications and Mechanisms

Beyond its role as a synthetic intermediate, 2,6-dimethylphenyl acetate and its derivatives are being explored for their potential in catalysis. The acetate group can act as a directing group in transition metal-catalyzed reactions, enabling selective functionalization of the aromatic ring. For example, iridium- and rhodium-catalyzed C-H bond silylation of phenyl acetates has been demonstrated, opening up avenues for the synthesis of complex substituted phenols. scispace.com

Future research will likely focus on expanding the scope of these catalytic transformations. Investigating the use of different transition metal catalysts and ligands could unlock novel reactivities and selectivities. Furthermore, a deeper mechanistic understanding of how the acetate group influences the catalytic cycle is crucial for designing more efficient and selective catalytic systems. The study of dinuclear copper(II) complexes as biomimetic catalysts for oxidation reactions also presents an interesting avenue for future exploration. mdpi.com

Application of Advanced Spectroscopic Techniques for In-situ Reaction Monitoring

The ability to monitor chemical reactions in real-time is invaluable for optimizing reaction conditions, understanding reaction kinetics, and identifying transient intermediates. Advanced spectroscopic techniques such as in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful tools for achieving this. acs.org

Applying these techniques to the synthesis and reactions of 2,6-dimethylphenyl acetate can provide a wealth of information. For example, in-situ monitoring could be used to track the progress of acylation reactions, allowing for precise control over reaction time and temperature to maximize yield and minimize byproduct formation. acs.org It can also be employed to study the mechanisms of catalytic reactions involving this compound, providing insights into the role of the catalyst and the formation of key intermediates.

Computational Design and Prediction of Novel Derivatives with Tuned Reactivity

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research. These methods allow for the in-silico design and prediction of the properties and reactivity of novel molecules, saving significant time and resources in the laboratory.

In the context of 2,6-dimethylphenyl acetate, computational studies can be used to design new derivatives with tailored electronic and steric properties. For example, by modifying the substituents on the phenyl ring, it may be possible to fine-tune the reactivity of the acetate group or its directing group ability in catalytic reactions. Density Functional Theory (DFT) calculations can be employed to predict the outcomes of reactions and to elucidate reaction mechanisms at a molecular level. acs.org This predictive power can guide the synthesis of new compounds with enhanced performance in specific applications, such as in the development of novel anticancer agents or materials with specific properties. d-nb.info

Investigation of Green Chemistry Principles in its Synthesis and Utilization

The principles of green chemistry provide a framework for designing chemical products and processes that are environmentally benign. vt.edupeptide.com The synthesis and application of 2,6-dimethylphenyl acetate offer numerous opportunities for implementing these principles.

Future research will likely focus on several key areas of green chemistry. scentspiracy.com This includes the use of renewable feedstocks, the development of solvent-free or greener solvent-based reaction systems, and the design of catalytic processes that minimize waste and energy consumption. rsc.orgdiva-portal.org Atom economy, which measures the efficiency of a chemical reaction in converting reactants to the desired product, will be a critical metric for evaluating the "greenness" of new synthetic routes. scentspiracy.comacs.org Furthermore, exploring the use of this compound in applications that contribute to sustainability, such as in the synthesis of biodegradable polymers or environmentally friendly pesticides, is a promising avenue for future investigation.

Elucidation of Complex Reaction Networks and Selectivity Control

The reactions involving 2,6-dimethylphenyl acetate can sometimes lead to the formation of multiple products, creating complex reaction networks. Understanding and controlling the selectivity of these reactions is a significant challenge and a key area for future research.

For instance, in catalytic C-H functionalization reactions, controlling the regioselectivity (the position on the aromatic ring where the new bond is formed) is crucial. scispace.com The interplay between the catalyst, the directing group (the acetate), and the substrate determines the outcome of the reaction. Detailed mechanistic studies, combining experimental techniques with computational modeling, are needed to unravel these complex networks. This knowledge can then be used to design reaction conditions that favor the formation of a single, desired product with high selectivity. acs.org The ability to control selectivity is paramount for the efficient synthesis of complex molecules and for minimizing the need for costly and wasteful purification steps.

Q & A

Q. Methodological Answer :

- Acetylation of 2,6-dimethylphenol : React with acetic anhydride (1:1.2 molar ratio) in pyridine at 60°C for 4 hr. Purify via silica gel chromatography (hexane:ethyl acetate, 9:1).

- Quality control : Confirm purity (>98%) by GC-FID and NMR (¹H: δ 2.25 ppm, singlet for acetate CH₃; δ 6.8–7.2 ppm, aromatic protons). Avoid side products (e.g., diacetylated derivatives) by monitoring reaction progress with TLC .

Advanced: What role does molecular conformation play in the chromatographic separation of phenolic esters?

Methodological Answer : Conformational flexibility (e.g., rotation of acetate group) affects retention on chiral stationary phases. For 2,6-dimethyl-, acetate:

- Planar vs. non-planar conformers : Polar phases stabilize planar conformers via π-π interactions, increasing retention.

- Enantiomeric separation : Use β-cyclodextrin derivatives for chiral resolution, though 2,6-dimethyl substitution reduces asymmetry. Validate with molecular dynamics simulations (e.g., Gaussian 16) to predict elution order .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.